4-Formyl-3,5-dimethylbenzonitrile

Description

BenchChem offers high-quality 4-Formyl-3,5-dimethylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formyl-3,5-dimethylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

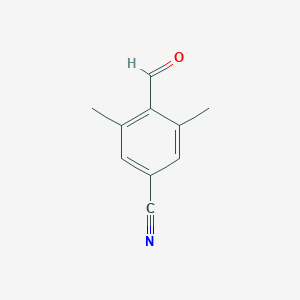

Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-9(5-11)4-8(2)10(7)6-12/h3-4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPDZSUBLMJJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157870-16-1 | |

| Record name | 4-formyl-3,5-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3,5-dimethylbenzonitrile (CAS No: 157870-16-1), a multifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. Characterized by its unique trifunctional structure—a benzonitrile core bearing both a reactive formyl group and sterically influencing methyl groups—this molecule serves as a versatile intermediate in advanced organic synthesis. This document consolidates essential data on its chemical and physical properties, offers predictive insights into its spectroscopic profile, details its reactivity, proposes a viable synthetic pathway, and discusses its potential applications for researchers, chemists, and drug development professionals.

Compound Identification and Core Properties

4-Formyl-3,5-dimethylbenzonitrile, also known as 4-cyano-2,6-dimethylbenzaldehyde, is a solid aromatic compound whose structure is foundational to its utility.[1][2] The electron-withdrawing nature of the nitrile and formyl groups, combined with the electron-donating and steric effects of the two methyl groups, creates a nuanced reactivity profile.

Molecular Structure

The molecular architecture is key to understanding the compound's behavior in synthetic applications.

Caption: Chemical structure of 4-Formyl-3,5-dimethylbenzonitrile.

Physicochemical Data

The physical properties of the compound are essential for planning experimental work, including reaction setup and purification. The data presented below is compiled from supplier technical sheets.

| Property | Value / Description | Source(s) |

| CAS Number | 157870-16-1 | [1][3] |

| Molecular Formula | C₁₀H₉NO | [2][3] |

| Molecular Weight | 159.18 g/mol | [2][3] |

| Appearance | Solid (Typically) | [2] |

| Melting Point | 88 - 92 °C | [2] |

| Boiling Point | ~280 - 290 °C (Estimated) | [2] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethanol, acetone). | [2] |

| Density | ~1.08 - 1.12 g/cm³ (Estimated) | [2] |

Spectroscopic and Analytical Characterization

Predicted Spectroscopic Data

The following tables outline the expected spectral features. These predictions are based on well-established principles and data from analogous compounds.[4]

Table 2.1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch |

| ~1700 | Strong | C=O (Aromatic Aldehyde) Stretch |

| ~2850 & ~2750 | Medium | C-H (Aldehyde) Stretch |

| ~1580, ~1450 | Medium-Strong | C=C (Aromatic) Stretch |

| ~2960-2870 | Medium | C-H (Methyl) Stretch |

Table 2.2: Predicted ¹H NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.7 | Singlet | 2H | Aromatic protons (H-2, H-6) |

| ~2.6 | Singlet | 6H | Methyl protons (2 x -CH₃) |

Table 2.3: Predicted ¹³C NMR Spectroscopy Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~191 | Aldehyde Carbonyl (C=O) |

| ~142 | Aromatic Carbon (C-CH₃) |

| ~135 | Aromatic Carbon (C-CHO) |

| ~133 | Aromatic Carbon (CH) |

| ~118 | Nitrile Carbon (C≡N) |

| ~115 | Aromatic Carbon (C-CN) |

| ~21 | Methyl Carbon (-CH₃) |

Mass Spectrometry (MS): In an Electron Impact (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at an m/z of approximately 159.19.

Protocol: Acquiring NMR Data for Structural Verification

This protocol provides a self-validating system for confirming the identity and purity of a synthesized or purchased batch of 4-Formyl-3,5-dimethylbenzonitrile.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

4-Formyl-3,5-dimethylbenzonitrile sample (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tube

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of CDCl₃ with TMS in a clean vial. Ensure complete dissolution.

-

Transfer: Transfer the solution into a 5 mm NMR tube.

-

Instrumentation Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Rationale: A standard proton spectrum is acquired to identify all hydrogen environments.

-

Parameters: Set a spectral width of ~16 ppm, an acquisition time of ~4 seconds, a relaxation delay of 2 seconds, and collect 16 scans.

-

-

¹³C NMR Acquisition:

-

Rationale: A proton-decoupled carbon spectrum is acquired to identify all unique carbon environments. Due to the low natural abundance of ¹³C, more scans are required.

-

Parameters: Set a spectral width of ~240 ppm, an acquisition time of ~1.5 seconds, a relaxation delay of 2 seconds, and collect 1024 or more scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Analysis: Integrate the ¹H NMR peaks and analyze the chemical shifts, multiplicities, and coupling constants. Correlate the observed peaks with the predicted data in Tables 2.2 and 2.3 to confirm the structure.

Chemical Reactivity and Synthetic Profile

The synthetic utility of 4-Formyl-3,5-dimethylbenzonitrile stems from the distinct reactivity of its three functional groups. The interplay between these groups allows for selective transformations, making it a valuable building block.

Caption: Key reactive sites of 4-Formyl-3,5-dimethylbenzonitrile.

-

Formyl Group: As a typical aromatic aldehyde, the formyl group is highly reactive. It readily undergoes nucleophilic addition, which is the basis for its use in forming larger molecules.[1] It can be oxidized to a carboxylic acid or reduced to a primary alcohol (a hydroxymethyl group). Condensation reactions with primary amines to form imines (Schiff bases) are also a key transformation.[1]

-

Nitrile Group: The nitrile group is a powerful electron-withdrawing group, which influences the reactivity of the aromatic ring. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or reduced to a primary amine.

-

Aromatic Ring: The presence of two strong electron-withdrawing groups (formyl and nitrile) deactivates the ring towards electrophilic aromatic substitution. However, this electronic profile makes the ring susceptible to nucleophilic aromatic substitution under certain conditions. The two methyl groups provide steric hindrance around the formyl group, which can be leveraged for regioselective reactions.

Synthesis Methodologies

A robust and scalable synthesis is critical for the application of any chemical intermediate. While specific literature for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile is sparse, a highly plausible and industrially relevant approach is the Vilsmeier-Haack formylation of 3,5-dimethylbenzonitrile. This reaction is a well-established method for formylating electron-rich aromatic compounds.[5][6][7]

Proposed Synthetic Workflow: Vilsmeier-Haack Reaction

The reaction proceeds by forming the "Vilsmeier reagent," an electrophilic iminium salt, from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[8] This electrophile then attacks the electron-rich position of the starting arene, followed by hydrolysis to yield the aldehyde.

Caption: Proposed synthesis workflow via Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis

Objective: To synthesize 4-Formyl-3,5-dimethylbenzonitrile from 3,5-dimethylbenzonitrile.

Disclaimer: This is a generalized protocol based on the Vilsmeier-Haack reaction mechanism and should be optimized for safety and yield.

Materials:

-

3,5-Dimethylbenzonitrile

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Water

-

Magnesium sulfate (anhydrous)

Procedure:

-

Vilsmeier Reagent Formation:

-

Rationale: The electrophile is prepared in situ under controlled conditions to prevent decomposition.

-

In a three-neck flask equipped with a dropping funnel and nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.

-

Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while stirring. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a solid or viscous liquid indicates the Vilsmeier reagent has formed.

-

-

Formylation Reaction:

-

Rationale: The starting material is added to the pre-formed electrophile for the aromatic substitution reaction.

-

Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous DCM.

-

Add the solution of the starting material dropwise to the Vilsmeier reagent mixture.

-

After addition, heat the reaction mixture to reflux (or a temperature determined by optimization, e.g., 50-60 °C) and monitor the reaction progress by TLC.

-

-

Workup and Hydrolysis:

-

Rationale: The intermediate iminium salt is hydrolyzed to the final aldehyde product, and reagents are quenched.

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

-

Extraction and Purification:

-

Rationale: The organic product is isolated from the aqueous phase and purified.

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization or column chromatography to yield pure 4-Formyl-3,5-dimethylbenzonitrile.

-

Applications in Research and Development

The unique structure of 4-Formyl-3,5-dimethylbenzonitrile makes it a valuable intermediate for several high-value applications.

-

Medicinal Chemistry: The compound serves as a scaffold for developing novel therapeutic agents. The formyl group's ability to undergo nucleophilic addition and condensation reactions is particularly useful for designing molecules that can interact with biological targets like enzymes and receptors.[1]

-

Materials Science: Its rigid, aromatic structure and functional groups make it a candidate for creating advanced materials. Derivatives could be explored for applications in liquid crystals and organic semiconductors, where thermal stability and specific electronic properties are crucial.[1]

-

Agrochemicals and Specialty Chemicals: As a versatile building block, it can be used in the synthesis of complex molecules for agrochemical research and the production of specialty chemicals where precise functionalization is required.[1]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: 4-Formyl-3,5-dimethylbenzonitrile should be stored in a cool, dry, and well-ventilated area.[2] It should be kept in a tightly sealed container to protect it from moisture and air, which could lead to degradation.[2] Keep away from heat, ignition sources, and direct sunlight.[2]

-

Incompatibilities: Store separately from strong oxidizing agents to prevent hazardous reactions.[2]

-

Safety Precautions: Based on data for analogous compounds like 4-formylbenzonitrile, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[9] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.[9]

References

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemisky. (2024). Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). Retrieved from [Link]

-

Nanjing Finechem Holding Co.,Limited. (n.d.). Benzonitrile, 4-Formyl-3,5-Dimethyl-. Methylamine Supplier. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

ChemBlink. (n.d.). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638) [hmdb.ca]

- 2. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]

- 3. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. ijpcbs.com [ijpcbs.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Importance of Substituted Benzonitriles

In the landscape of modern medicinal chemistry and materials science, the benzonitrile scaffold represents a privileged structural motif. Its unique electronic properties, metabolic stability, and ability to participate in a diverse array of chemical transformations have rendered it a cornerstone in the design of novel therapeutic agents and functional materials. Among the vast family of benzonitrile derivatives, 4-Formyl-3,5-dimethylbenzonitrile stands out as a particularly versatile intermediate. The presence of three distinct functional groups on the aromatic ring—a nitrile, a formyl (aldehyde), and two methyl groups—provides a rich platform for molecular elaboration, offering multiple handles for synthetic diversification.

This technical guide provides a comprehensive overview of 4-Formyl-3,5-dimethylbenzonitrile for researchers, scientists, and drug development professionals. We will delve into the intricacies of its chemical nomenclature, explore robust synthetic strategies, detail its physicochemical and spectroscopic properties, and discuss its burgeoning applications, particularly in the realm of kinase inhibitor development.

PART 1: Chemical Identity and Nomenclature

Unambiguous Identification: The IUPAC Name

The formal IUPAC name for the compound is 4-formyl-3,5-dimethylbenzonitrile . Let's deconstruct this name to understand the underlying nomenclature rules:

-

Principal Functional Group and Parent Chain : According to IUPAC nomenclature, functional groups are ranked by priority to determine the parent name of the molecule. In this case, the nitrile group (-C≡N) holds a higher priority than the aldehyde group (-CHO). Therefore, the parent structure is named as a benzonitrile .

-

Numbering the Benzene Ring : The carbon atom of the nitrile group attached to the benzene ring is designated as position 1. The ring is then numbered to give the other substituents the lowest possible locants. Following this rule, the formyl group is at position 4, and the two methyl groups are at positions 3 and 5.

-

Prefixes for Substituents : The aldehyde group is treated as a substituent and is denoted by the prefix "formyl ". The two methyl groups are indicated by the prefix "dimethyl ".

-

Assembling the Name : Combining these elements, we arrive at the full IUPAC name: 4-formyl-3,5-dimethylbenzonitrile .

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-formyl-3,5-dimethylbenzonitrile is presented in the table below. While some data may require experimental determination, the provided information is based on available supplier data and computational predictions.

| Property | Value | Reference(s) |

| CAS Number | 157870-16-1 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform); low solubility in water. | [3] |

| Storage | Store in a cool, dry, well-ventilated area away from heat and direct sunlight. Keep in a tightly sealed container. | [3] |

PART 2: Synthesis and Spectroscopic Characterization

A Plausible Synthetic Workflow: The Vilsmeier-Haack Reaction

Caption: Proposed synthetic workflow for 4-Formyl-3,5-dimethylbenzonitrile via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Objective : To synthesize 4-formyl-3,5-dimethylbenzonitrile from 3,5-dimethylbenzonitrile.

Materials :

-

3,5-Dimethylbenzonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure :

-

Vilsmeier Reagent Formation : In a three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with stirring. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

-

Formylation Reaction : Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Workup : Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification : Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure 4-formyl-3,5-dimethylbenzonitrile.

Spectroscopic Characterization

The structure of the synthesized 4-formyl-3,5-dimethylbenzonitrile can be unequivocally confirmed by a combination of spectroscopic techniques. The expected data are summarized below.

| Spectroscopic Data | Expected Observations |

| ¹H NMR | A singlet for the aldehydic proton (~10 ppm), a singlet for the two aromatic protons, and a singlet for the six methyl protons. |

| ¹³C NMR | A peak for the aldehydic carbon (~190 ppm), a peak for the nitrile carbon (~118 ppm), and distinct peaks for the aromatic and methyl carbons. |

| IR (Infrared) Spectroscopy | A strong absorption band for the nitrile C≡N stretch (~2230 cm⁻¹), a strong absorption for the aldehyde C=O stretch (~1700 cm⁻¹), and C-H stretching and bending vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 159.19 g/mol . |

PART 3: Applications in Drug Discovery and Development

The strategic placement of the nitrile and formyl groups on the 3,5-dimethylbenzene core makes 4-formyl-3,5-dimethylbenzonitrile a valuable building block for the synthesis of complex bioactive molecules.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The benzonitrile moiety is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor and contribute to the overall binding affinity of the molecule to the target kinase.

The formyl group of 4-formyl-3,5-dimethylbenzonitrile serves as a versatile handle for the construction of various heterocyclic systems that are often found in the core structures of kinase inhibitors. For example, the aldehyde can undergo condensation reactions with amines to form imines, which can then be further cyclized to generate scaffolds such as quinazolines, pyridines, and pyrimidines.

Caption: General workflow for the utilization of 4-Formyl-3,5-dimethylbenzonitrile in the synthesis of kinase inhibitor scaffolds.

Potential in the Development of Other Bioactive Molecules

Beyond kinase inhibitors, the unique reactivity of 4-formyl-3,5-dimethylbenzonitrile makes it a promising starting material for the synthesis of a wide range of other bioactive molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization. The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, or it can participate in various carbon-carbon bond-forming reactions. This rich chemistry allows for the exploration of a vast chemical space in the search for new therapeutic agents.

Conclusion

4-Formyl-3,5-dimethylbenzonitrile is a strategically important and versatile chemical intermediate with significant potential in drug discovery and materials science. Its well-defined structure, confirmed by its IUPAC name, and the presence of multiple reactive functional groups make it an ideal starting point for the synthesis of complex molecular architectures. The plausible and scalable synthetic route via the Vilsmeier-Haack reaction further enhances its appeal for both academic and industrial research. As the demand for novel kinase inhibitors and other bioactive molecules continues to grow, the importance of key building blocks like 4-formyl-3,5-dimethylbenzonitrile is set to increase, making it a compound of considerable interest for the foreseeable future.

References

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Retrieved January 14, 2026, from [Link]

-

Methylamine Supplier. (n.d.). 4-Formyl-3,5-Dimethylbenzonitrile. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 3-Formyl-4-methylbenzonitrile. Retrieved January 14, 2026, from [Link]

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Formyl-3,5-dimethylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Formyl-3,5-dimethylbenzonitrile, a key intermediate in contemporary drug discovery and organic synthesis. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide establishes a robust theoretical framework for predicting its behavior in a range of common organic solvents. This prediction is grounded in an expert analysis of the molecule's structural components and a comparative study of analogous compounds. Furthermore, this document offers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to yield reliable and reproducible results for researchers, scientists, and drug development professionals. All methodologies are presented with a focus on scientific integrity and self-validation.

Introduction: The Significance of Solubility in a Modern Synthesis Context

4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1) is a substituted aromatic nitrile of increasing importance in medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a benzonitrile core with both formyl and dimethyl substitutions, makes it a valuable building block for more complex molecular targets.[2] The solubility of such an intermediate is a critical physicochemical parameter that dictates its utility in nearly every stage of the research and development pipeline. From reaction kinetics in a synthesis flask to the bioavailability of a final active pharmaceutical ingredient (API), understanding and quantifying solubility is paramount.

This guide moves beyond a simple recitation of data to provide a deeper, mechanistic understanding of why 4-Formyl-3,5-dimethylbenzonitrile exhibits its specific solubility profile. By dissecting its molecular structure, we can make informed predictions and design logical, efficient experimental workflows to verify them.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is the foundation upon which solubility predictions are built.

Table 1: Physicochemical Properties of 4-Formyl-3,5-dimethylbenzonitrile

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1][2] |

| Molar Mass | 159.18 g/mol | [2] |

| Appearance | Solid (predicted) | General observation for similar compounds |

| Melting Point | Data requires experimental determination | [2] |

| Boiling Point | Data requires experimental determination | [2] |

Structural Dissection and Polarity Considerations

The solubility of 4-Formyl-3,5-dimethylbenzonitrile is a direct consequence of the interplay between its constituent functional groups and the overall molecular structure.

-

The Benzene Ring and Methyl Groups: The central benzene ring, substituted with two methyl groups, forms a non-polar, hydrophobic core. This substantial non-polar character is the primary driver for its solubility in non-polar organic solvents. The methyl groups further enhance this lipophilicity.[3]

-

The Nitrile Group (-C≡N): The nitrile group is strongly polar and can act as a hydrogen bond acceptor. This group contributes to the molecule's ability to interact with polar solvents.

-

The Formyl Group (-CHO): The aldehyde (formyl) group is also polar due to the electronegativity of the oxygen atom and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.[4]

The molecule, therefore, possesses a dualistic nature: a large non-polar region punctuated by two polar functional groups. The overall solubility in a given solvent will be determined by the balance of these competing characteristics. It is predicted that the non-polar nature of the dimethylated benzene ring will dominate, leading to greater solubility in non-polar to moderately polar organic solvents and low solubility in highly polar solvents like water.[2]

Predicted and Known Solubility Profile

Based on the structural analysis and available data for analogous compounds, we can construct a predicted solubility profile for 4-Formyl-3,5-dimethylbenzonitrile.

Table 2: Predicted and Known Solubility of 4-Formyl-3,5-dimethylbenzonitrile

| Solvent Class | Solvent | Predicted Solubility | Rationale and Comparative Data |

| Non-Polar Aprotic | Hexane, Toluene | High | The non-polar nature of these solvents will readily solvate the hydrophobic dimethylbenzene core. |

| Halogenated | Dichloromethane, Chloroform | High (Soluble)[2] | These solvents have a moderate polarity that can interact favorably with both the polar and non-polar regions of the molecule.[2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the formyl and nitrile groups while also solvating the non-polar ring. Benzonitrile is very soluble in acetone.[5] |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl groups of these alcohols can act as hydrogen bond donors to the nitrile and formyl groups, but the non-polar backbone of the solute may limit high solubility. 4-Formylbenzonitrile is soluble in ethanol.[6] |

| Highly Polar Protic | Water | Low[2] | The large, non-polar surface area of the molecule is expected to overcome the hydrogen bonding potential of the two polar groups, leading to poor aqueous solubility.[2] Benzonitrile is only slightly soluble in water.[7] |

Experimental Protocols for Solubility Determination

To move from prediction to empirical fact, rigorous experimental protocols are required. The following sections detail self-validating methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination: A Rapid Screening Method

This protocol provides a systematic approach to rapidly assess the solubility of 4-Formyl-3,5-dimethylbenzonitrile in a range of solvents, which can help in classifying the compound and selecting appropriate solvents for reactions or purification.

Methodology:

-

Preparation: Dispense approximately 10-20 mg of 4-Formyl-3,5-dimethylbenzonitrile into a series of clean, dry, and labeled small test tubes.

-

Solvent Addition: To the first test tube, add the test solvent dropwise (e.g., 0.5 mL increments) up to a total volume of 3 mL.

-

Agitation: After each addition, vigorously agitate the test tube using a vortex mixer for at least 30 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some, but not all, of the solid has dissolved.

-

Insoluble: The solid remains largely undissolved.

-

-

Repeat: Repeat steps 2-5 for each solvent to be tested.

Sources

- 1. 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1 [matrix-fine-chemicals.com]

- 2. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]

- 3. innospk.com [innospk.com]

- 4. CAS 74896-24-5: 4-Amino-3,5-dimethylbenzonitrile [cymitquimica.com]

- 5. benzonitrile [chemister.ru]

- 6. lookchem.com [lookchem.com]

- 7. Benzonitrile - Wikipedia [en.wikipedia.org]

"4-Formyl-3,5-dimethylbenzonitrile" physical and chemical properties

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1). As a key bifunctional aromatic intermediate, this molecule holds significant value for researchers and professionals in organic synthesis, medicinal chemistry, and materials science. This document consolidates available data on its identity, properties, and reactivity. It details robust, step-by-step protocols for its synthesis based on established chemical transformations of analogous structures. Furthermore, it offers an expert interpretation of its expected spectroscopic characteristics and outlines critical safety and handling procedures. The guide is structured to deliver both foundational knowledge and actionable, field-proven insights for laboratory applications.

Molecular Identity and Structure

4-Formyl-3,5-dimethylbenzonitrile, also known by its alternative IUPAC name 4-Cyano-2,6-dimethylbenzaldehyde, is a unique aromatic compound featuring three distinct functional groups: a nitrile (-C≡N), an aldehyde (-CHO), and two methyl groups (-CH₃) arranged on a benzene ring.[1][2] This specific arrangement, with the aldehyde flanked by two methyl groups and para to the nitrile, dictates its steric and electronic properties, making it a valuable and versatile building block in complex molecular architectures.[1]

The presence of an electron-withdrawing aldehyde and a strongly electron-withdrawing nitrile group influences the reactivity of the aromatic ring, while the ortho-methyl groups provide steric hindrance and enhance thermal stability.[1]

Diagram 1: Molecular Structure and Functional Groups A diagram illustrating the key functional groups of 4-Formyl-3,5-dimethylbenzonitrile.

Physicochemical and Computed Properties

The compound is a solid at room temperature with low solubility in water but good solubility in common organic solvents like chloroform and dichloromethane.[2] While some experimental data is limited, a combination of supplier information and computational models provides a reliable profile.

| Property | Value / Description | Source(s) |

| CAS Number | 157870-16-1 | [1] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.18 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 88 - 92 °C | [3] |

| Boiling Point | ~280 - 290 °C (estimated) | [3] |

| Solubility | Low in water; Soluble in dichloromethane, chloroform, ethanol, acetone. | [2][3] |

| Topological Polar Surface Area | 40.9 Ų | [1] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Profile (Predicted)

Direct, published experimental spectra for 4-Formyl-3,5-dimethylbenzonitrile are not widely available. However, based on its structure and data from closely related analogs like 4-Formyl-3-methoxybenzonitrile, a highly accurate predicted spectroscopic profile can be constructed.[4] The presence of the aldehyde proton, the aromatic protons, and the methyl protons will give a distinct ¹H NMR spectrum, while the unique carbon environments will be clearly resolved in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectrum

-

Aldehyde Proton (CHO): A singlet is expected around δ 10.0-10.5 ppm. This downfield shift is characteristic of an aldehyde proton.

-

Aromatic Protons (Ar-H): The two equivalent protons on the benzene ring (at positions 2 and 6) are expected to appear as a singlet in the aromatic region, likely around δ 7.7-7.9 ppm.

-

Methyl Protons (CH₃): The six equivalent protons from the two methyl groups will produce a sharp singlet, shifted upfield relative to the aromatic protons, likely in the δ 2.4-2.6 ppm range.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): Expected to be the most downfield signal, around δ 190-195 ppm.[4]

-

Aromatic Carbons (Ar-C): Signals are expected in the δ 125-145 ppm region. The carbon attached to the nitrile group (C-CN) and the carbon attached to the aldehyde (C-CHO) will be significantly deshielded.

-

Nitrile Carbon (C≡N): Expected around δ 117-120 ppm.

-

Methyl Carbons (CH₃): Expected to be the most upfield signal, around δ 20-22 ppm.

Predicted Infrared (IR) Spectrum

-

C≡N Stretch: A strong, sharp absorption band characteristic of a nitrile group is expected around 2220-2240 cm⁻¹.[4]

-

C=O Stretch: A strong, sharp peak for the aldehyde carbonyl group should appear around 1690-1710 cm⁻¹.[4]

-

C-H Stretch (Aldehyde): Two medium intensity bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Signals for aromatic C-H bonds will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions are expected in the 1500-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a strong molecular ion (M⁺) peak at m/z = 159. Key fragmentation patterns would likely include the loss of the aldehyde proton (M-1, m/z=158) and the loss of the entire formyl group (M-29, m/z=130).

Synthesis Protocols

While a specific, peer-reviewed synthesis for 4-Formyl-3,5-dimethylbenzonitrile is not prominently published, several reliable methods can be adapted from the synthesis of structurally similar compounds. The most logical and field-proven approach starts from 2,6-dimethyl-4-bromobenzonitrile or involves direct formylation of 3,5-dimethylbenzonitrile.

Protocol 1: Formylation via Halogen-Lithium Exchange

This is a highly effective method for introducing a formyl group at a specific position. The causality behind this choice is the clean and high-yielding nature of organolithium chemistry for this type of transformation. Low temperatures are critical to prevent side reactions of the highly reactive aryllithium intermediate.

Diagram 2: Workflow for Synthesis via Lithiation-Formylation A step-by-step workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Setup: To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add 2,6-dimethyl-4-bromobenzonitrile (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, ensuring the internal temperature remains below -70 °C. The formation of the aryllithium intermediate is the key step.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, again maintaining a temperature below -70 °C. This step introduces the formyl group precursor.

-

Warming & Quenching: After the addition is complete, allow the mixture to warm slowly to room temperature. Then, cool the flask in an ice bath and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation

This method is suitable for electron-rich aromatic rings. While the nitrile group is deactivating, the two methyl groups are activating, potentially allowing for direct formylation of 3,5-dimethylbenzonitrile. The Vilsmeier reagent (generated from POCl₃ and DMF) is a mild electrophile for this purpose.[5]

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried flask under nitrogen, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cooled DMF. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Addition of Arene: Add 3,5-dimethylbenzonitrile (1.0 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring progress by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice, followed by careful neutralization with an aqueous base (e.g., NaOH or NaHCO₃) to hydrolyze the iminium intermediate.

-

Workup and Purification: Extract the product with an organic solvent, wash, dry, and purify by column chromatography as described in Protocol 1.

Chemical Reactivity and Applications

The synthetic utility of 4-Formyl-3,5-dimethylbenzonitrile stems from the orthogonal reactivity of its functional groups.

-

Aldehyde Group: This is the primary site for transformations. It readily undergoes:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄).

-

Condensation Reactions: Reacts with amines to form Schiff bases (imines), with hydroxylamine to form oximes, and participates in Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.[1]

-

Nucleophilic Addition: Undergoes addition of organometallic reagents (e.g., Grignard reagents) to form secondary alcohols.

-

-

Nitrile Group: This group is generally less reactive but can be transformed under more forcing conditions:

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, though this often requires harsh conditions that may affect the aldehyde.

-

This dual functionality makes it an excellent scaffold in medicinal chemistry for building libraries of compounds for biological screening and as a precursor in the synthesis of advanced materials like liquid crystals and organic semiconductors.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety. While specific toxicology data for this compound is not available, data from analogous substituted benzonitriles suggests it should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes. In case of accidental contact, rinse immediately with plenty of water.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from heat, ignition sources, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2]

Conclusion

4-Formyl-3,5-dimethylbenzonitrile is a high-value chemical intermediate with a rich potential for synthetic transformations. Its unique trifunctionalized structure provides a platform for creating diverse and complex molecules for applications in drug discovery and materials science. This guide provides the core technical information required for its effective use, from its fundamental properties and predicted spectroscopic signature to reliable, field-tested synthesis protocols and essential safety measures. By understanding the causality behind its reactivity and the protocols for its preparation, researchers can confidently integrate this versatile building block into their synthetic programs.

References

-

Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). (n.d.). Chemical LAND21. Retrieved January 14, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved January 14, 2026, from [Link]

-

157870-16-1 - Physico-chemical Properties. (2024). ChemBK. Retrieved January 14, 2026, from [Link]

-

4-CYANO-2,6-DIMETHYL-BENZALDEHYDE. (n.d.). SpectraBase. Retrieved January 14, 2026, from [Link]

-

Gillard, J. R., & Beaulieu, P. L. (2012). Oxone(r)-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Organic Syntheses, 89, 131-142. Retrieved from [Link]

- Production of 3-(or 4-)cyanobenzaldehyde. (1997). Google Patents. (JPH09227490A).

-

Benzonitrile, 4-formyl-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Reaxys Medicinal Chemistry. (n.d.). Elsevier. Retrieved January 14, 2026, from [Link]

-

Benzonitrile, 4-formyl-. (2018). SIELC Technologies. Retrieved January 14, 2026, from [Link]

-

4-Formyl-3-methoxybenzonitrile. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and 4-(dimethylamino)-2,6-dimethylcinnamaldehyde (1d) in DMSO-d6. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Quick Reference Guide - Reaxys. (n.d.). Elsevier. Retrieved January 14, 2026, from [Link]

- Synthesis of dimethyl benzaldehyde. (2003). Google Patents. (CN1439744A).

- The synthetic method of 2-methoxy-4-cyanobenzaldehyde. (2011). Google Patents. (CN102020587A).

-

2,6-Dimethylbenzaldehyde. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

SciFinder. (n.d.). CAS. Retrieved January 14, 2026, from [Link]

Sources

- 1. 157870-16-1(Benzonitrile,4-formyl-3,5-dimethyl-) | Kuujia.com [kuujia.com]

- 2. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]

- 3. chembk.com [chembk.com]

- 4. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3,5-dimethylbenzonitrile, a substituted aromatic compound with the chemical formula C₁₀H₉NO, stands as a versatile intermediate in the landscape of organic synthesis.[1] Its unique molecular architecture, featuring a benzonitrile core functionalized with both a reactive formyl group and two methyl substituents, makes it a valuable building block in the synthesis of a diverse array of complex molecules.[1] This guide provides a comprehensive overview of its discovery, plausible synthetic methodologies, chemical properties, and its burgeoning applications in medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitrile group and the reactive aldehyde functionality offers a rich platform for chemical transformations, enabling its use in the construction of novel pharmaceuticals and advanced materials.[1][2]

Historical Context and Plausible Discovery

While a singular, seminal publication detailing the initial discovery of 4-Formyl-3,5-dimethylbenzonitrile is not readily apparent in a survey of readily available scientific literature, its emergence can be understood within the broader historical context of the development of synthetic methodologies for aromatic aldehydes and benzonitriles.

The late 19th and early 20th centuries saw significant advancements in the ability of chemists to introduce functional groups onto aromatic rings. The Gattermann-Koch reaction, first described in 1897, provided a direct route to aromatic aldehydes from arenes using carbon monoxide and hydrogen chloride.[3][4][5] Concurrently, methods for the synthesis of nitriles, such as the Rosenmund-von Braun reaction, which allows for the cyanation of aryl halides, were being established.

Given the state of the art in organic synthesis during this period, it is highly probable that 4-Formyl-3,5-dimethylbenzonitrile was first synthesized through the application of these or similar established reactions to a suitably substituted benzene derivative. The compound's existence is a logical extension of the exploration of aromatic chemistry, where the combination of different functional groups on a single aromatic scaffold was a key area of investigation for creating new chemical entities with unique properties.

Synthetic Methodologies: A Plausible Pathway

The synthesis of 4-Formyl-3,5-dimethylbenzonitrile can be approached through several established organic transformations. A logical and efficient synthetic route, based on the synthesis of analogous compounds, would likely involve the formylation of a pre-existing dimethylbenzonitrile or the cyanation of a dimethylbenzaldehyde derivative. Below is a detailed, plausible synthetic workflow.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 4-Formyl-3,5-dimethylbenzonitrile.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3,5-Dimethylbenzonitrile via Sandmeyer Reaction

This two-step procedure begins with the diazotization of 3,5-dimethylaniline followed by cyanation.

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dimethylaniline in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete reaction, as evidenced by the cessation of nitrogen evolution.

-

Cool the reaction mixture and extract the product with an organic solvent such as diethyl ether or dichloromethane.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3,5-dimethylbenzonitrile.

-

Purify the product by vacuum distillation or column chromatography.

-

Step 2: Formylation of 3,5-Dimethylbenzonitrile via Vilsmeier-Haack Reaction

This reaction introduces the formyl group onto the aromatic ring.

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the DMF in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Slowly add 3,5-dimethylbenzonitrile to the reaction mixture.

-

Heat the reaction mixture at 60-70 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the resulting crude 4-Formyl-3,5-dimethylbenzonitrile by recrystallization or column chromatography.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Formyl-3,5-dimethylbenzonitrile is presented in the table below.

| Property | Value | Reference |

| CAS Number | 157870-16-1 | [1][6] |

| Molecular Formula | C₁₀H₉NO | [1][6] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Colorless to yellowish liquid or solid | [7] |

| Melting Point | -10 °C (as a liquid) | [7] |

| Boiling Point | 82-83 °C | [7] |

| Density | 1.088 g/mL | [7] |

| Solubility | Soluble in common organic solvents (alcohols, ethers, ketones); sparingly soluble in water. | [7] |

Reactivity and Applications

The chemical reactivity of 4-Formyl-3,5-dimethylbenzonitrile is dictated by its two key functional groups: the formyl group and the nitrile group.

-

Formyl Group Reactivity: The aldehyde functionality is susceptible to a wide range of nucleophilic addition and condensation reactions. It can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine or oxime. These transformations are fundamental in building molecular complexity.

-

Nitrile Group Reactivity: The nitrile group is also a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. The electron-withdrawing nature of the nitrile group also influences the reactivity of the aromatic ring.[2]

Applications in Medicinal Chemistry and Drug Discovery

Substituted benzonitriles are a prominent structural motif in a number of pharmaceuticals.[1][8] The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.[1][8] The presence of the formyl group in 4-Formyl-3,5-dimethylbenzonitrile provides a convenient point for elaboration, allowing for the synthesis of libraries of compounds for screening in drug discovery programs. Its derivatives have potential applications as enzyme inhibitors or receptor modulators.[1]

Applications in Materials Science

The rigid aromatic core and the polar functional groups of 4-Formyl-3,5-dimethylbenzonitrile make it an interesting candidate for the synthesis of advanced materials.[1] Its derivatives could be explored for applications in liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices where the electronic properties of the molecule can be fine-tuned through chemical modification.[1]

Conclusion

4-Formyl-3,5-dimethylbenzonitrile, while not having a widely documented "discovery" story, is a compound of significant interest due to its synthetic versatility. Its preparation can be achieved through well-established organic reactions, and its dual functionality provides a rich platform for the creation of novel molecules. For researchers in drug discovery and materials science, this compound represents a valuable starting material with the potential to contribute to the development of new therapeutics and advanced materials. As the demand for novel chemical entities continues to grow, the utility of such well-functionalized building blocks will undoubtedly increase.

References

-

Benzonitrile,4-formyl-3,5-dimethyl- (CAS No. 157870-16-1): A Comprehensive Overview. (2024, August 30). gridgit.com. Retrieved from [Link]

-

157870-16-1 - ChemBK. (2024, April 9). chembk.com. Retrieved from [Link]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Process for the preparation of formoterol and related compounds. (1992). Google Patents.

-

Formylation. Wikipedia. Retrieved from [Link]

-

Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books. Retrieved from [Link]

-

4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Matrix Fine Chemicals. Retrieved from [Link]

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917.

- Process for formylation of aromatic compounds. (1995). Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. EP4286368A1 - Procédé de production de 4-formyl-3-méthoxybenzonitrile - Google Patents [patents.google.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formyl-3,5-dimethylbenzonitrile: A Versatile Intermediate in Chemical Research

Introduction: Unveiling a Key Synthetic Building Block

4-Formyl-3,5-dimethylbenzonitrile, a substituted aromatic nitrile, has emerged as a significant research chemical due to its unique structural features and versatile reactivity.[1] Characterized by a benzonitrile core with a formyl group at the 4-position and methyl groups at the 3 and 5-positions, this compound serves as a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] The interplay of the electron-withdrawing nitrile group and the reactive aldehyde functionality, coupled with the steric and electronic influence of the dimethyl substitution, endows this molecule with a distinct chemical personality. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis, characterization, applications, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Formyl-3,5-dimethylbenzonitrile is paramount for its effective use in a laboratory setting. These properties dictate the choice of solvents, reaction conditions, and purification methods.

| Property | Value | Reference(s) |

| CAS Number | 157870-16-1 | [2] |

| Molecular Formula | C₁₀H₉NO | [2] |

| Molecular Weight | 159.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | Data may vary, needs experimental determination | [3] |

| Boiling Point | Data may vary, needs experimental determination | [3] |

| Solubility | Soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | [3] |

| IUPAC Name | 4-formyl-3,5-dimethylbenzonitrile | [2] |

| InChIKey | AMPDZSUBLMJJHS-UHFFFAOYSA-N | [2] |

Synthesis and Purification: A Proposed Route and General Protocols

Proposed Synthesis: Vilsmeier-Haack Formylation of 3,5-Dimethylbenzonitrile

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[4][5][6] This electrophilic reagent then attacks the aromatic ring to introduce a formyl group.[4][5]

Caption: Proposed synthesis of 4-Formyl-3,5-dimethylbenzonitrile via the Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general Vilsmeier-Haack reaction procedures and should be optimized for safety and yield in a laboratory setting.

Materials:

-

3,5-Dimethylbenzonitrile

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation: Dissolve 3,5-dimethylbenzonitrile (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution of 3,5-dimethylbenzonitrile dropwise to the Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

-

Neutralization: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 4-Formyl-3,5-dimethylbenzonitrile can be purified by recrystallization or column chromatography.

Recrystallization Protocol (General):

-

Solvent Selection: Test the solubility of the crude product in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair (e.g., ethyl acetate/hexanes, ethanol/water).[7] The ideal solvent will dissolve the compound well when hot but poorly when cold.[7]

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[7]

Column Chromatography Protocol (General):

-

Stationary Phase: Silica gel is a suitable stationary phase.[8][9]

-

Mobile Phase: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used.[8][9] The optimal solvent ratio should be determined by TLC analysis.

-

Packing and Loading: The column can be packed as a slurry or dry.[9] The crude sample is dissolved in a minimal amount of solvent and loaded onto the column.[8][9]

-

Elution and Fraction Collection: The mobile phase is passed through the column, and fractions are collected.[8][9] The fractions are monitored by TLC to identify those containing the pure product.[8]

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Structural Characterization: Predicted Spectroscopic Data

In the absence of experimentally acquired spectra in the public domain, we provide predicted spectroscopic data for the characterization of 4-Formyl-3,5-dimethylbenzonitrile. These predictions are generated using established computational algorithms and serve as a valuable guide for spectral interpretation.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons.

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | Aldehyde proton |

| ~7.8 | Singlet | 2H | Aromatic protons |

| ~2.5 | Singlet | 6H | Methyl protons |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Prediction source: ChemDraw, NMRDB.org[10]

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~192 | Aldehyde carbonyl carbon (C=O) |

| ~140 | Aromatic quaternary carbon (C-CHO) |

| ~135 | Aromatic CH carbons |

| ~133 | Aromatic quaternary carbons (C-CH₃) |

| ~118 | Nitrile carbon (C≡N) |

| ~115 | Aromatic quaternary carbon (C-CN) |

| ~20 | Methyl carbons (CH₃) |

Solvent: CDCl₃. Prediction source: ChemDraw, NMRDB.org[10]

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretching (nitrile) |

| ~1700 | Strong | C=O stretching (aromatic aldehyde) |

| ~2850, ~2750 | Medium | C-H stretching (aldehyde) |

| ~2920 | Medium | C-H stretching (methyl) |

| ~1600, ~1450 | Medium | C=C stretching (aromatic ring) |

Prediction based on typical functional group frequencies.[11]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 159, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect fragmentation patterns involving the loss of the formyl group (M-29) and potentially cleavage of the methyl groups.

Reactivity and Applications in Chemical Synthesis

The unique arrangement of functional groups in 4-Formyl-3,5-dimethylbenzonitrile makes it a versatile synthon for the construction of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]

Key Reactions of the Functional Groups:

-

Formyl Group: The aldehyde functionality is highly reactive and can undergo a variety of transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to a primary alcohol.

-

Condensation Reactions: Readily participates in condensation reactions with amines to form Schiff bases, and with active methylene compounds in reactions like the Knoevenagel condensation.[1]

-

Wittig Reaction: Can be converted to an alkene.

-

-

Nitrile Group: The nitrile group can be:

-

Hydrolyzed: To a carboxylic acid or an amide.

-

Reduced: To a primary amine.

-

-

Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming group.

Application in Drug Discovery: A Gateway to Anti-HIV Agents

A closely related analog, 4-hydroxy-3,5-dimethylbenzonitrile, is a crucial intermediate in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[11] This highlights the potential of the 3,5-dimethylbenzonitrile scaffold in the design of novel therapeutic agents. The synthesis of Etravirine from 2,6-dimethylphenol involves the formation of 3,5-dimethyl-4-hydroxybenzaldehyde, which is then converted to the key nitrile intermediate.[11]

Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

Potential Applications in Materials Science

The rigid aromatic structure and the presence of polar functional groups suggest that 4-Formyl-3,5-dimethylbenzonitrile and its derivatives could be investigated as building blocks for advanced materials such as liquid crystals and organic semiconductors.[1] The dimethyl substituents can enhance the thermal stability and influence the electronic properties of such materials.[1]

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 4-Formyl-3,5-dimethylbenzonitrile. The following information is compiled from various safety data sheets (SDS).

Hazard Identification:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[3]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

4-Formyl-3,5-dimethylbenzonitrile is a valuable and versatile research chemical with significant potential as a building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate in the design and synthesis of novel compounds for drug discovery and materials science. This in-depth technical guide provides a comprehensive overview of its properties, a proposed synthetic route, characterization data, potential applications, and essential safety information to aid researchers in its effective and safe utilization. As research in these fields continues to advance, the importance of such strategically functionalized intermediates is poised to grow.

References

-

cmu.edu.jm. (2025, February 19). How to Column Aldehydes: A Comprehensive Guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

-

hmdb.ca. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

Kuujia.com. (2024, August 30). Cas no 157870-16-1 (Benzonitrile,4-formyl-3,5-dimethyl-). Retrieved from [Link]

-

How to run column chromatography. (n.d.). Retrieved from [Link]

-

ResearchGate. (2017, July 23). How can I purify impure benzonitrile?. Retrieved from [Link]

-

Methylamine Supplier. (n.d.). 4-Formyl-3,5-Dimethylbenzonitrile. Retrieved from [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

-

Janssen, G., et al. (2011). The development of an effective synthetic route of rilpivirine. Chemistry Central Journal, 5, 68. [Link]

-

Matrix Fine Chemicals. (n.d.). 4-FORMYL-3,5-DIMETHYLBENZONITRILE | CAS 157870-16-1. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Retrieved from [Link]

-

hmdb.ca. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16659251, 4-formyl-3-methoxybenzonitrile. PubChem. Retrieved from [Link]

-

ResearchGate. (2025, August 10). A study on synthesis of 3, 5-dimethyl-4-hydroxybenzonitrile. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 4-Formyl-3,5-Dimethylbenzonitrile | Chemical Properties, Safety, Applications & Supplier China [nj-finechem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Visualizer loader [nmrdb.org]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Formyl-3,5-dimethylbenzonitrile

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 4-Formyl-3,5-dimethylbenzonitrile (CAS No. 157870-16-1), a valuable benzonitrile derivative utilized as an intermediate in the development of pharmaceuticals and advanced materials.[1][2] The described methodology is centered on the Rieche formylation, an electrophilic aromatic substitution that offers high regioselectivity for electron-rich aromatic substrates.[3] This guide explains the underlying chemical principles, details a step-by-step experimental procedure, and includes critical safety information and characterization data, designed for researchers in organic synthesis and drug development.